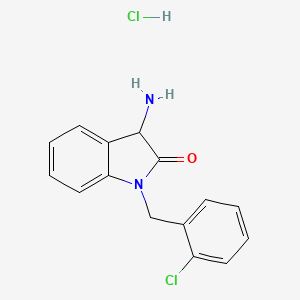

![molecular formula C19H14FN3O4 B2358931 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide CAS No. 895791-98-7](/img/structure/B2358931.png)

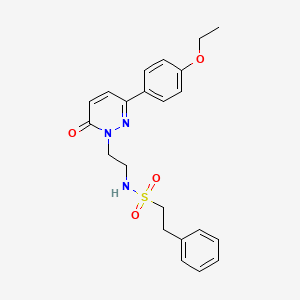

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide” is a type of benzofuro pyrimidinone . It is a product of a series of reactions involving carbodiimide, obtained from aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate .

Synthesis Analysis

The synthesis of this compound involves the reaction of carbodiimide, obtained from aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate . This reaction occurs under mild conditions and involves various nucleophiles .Molecular Structure Analysis

The molecular structure of this compound was confirmed using NMR, EI-Ms, IR, and elementary analysis . Further analysis was conducted on a single crystal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate . This reaction produces carbodiimide, which then reacts with various nucleophiles under mild conditions .Aplicaciones Científicas De Investigación

The compound 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide , also known as 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide , has shown potential in various scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

Analgesic Agent

This compound has been studied for its potential use as an analgesic agent . Research indicates that derivatives of the benzofuro[3,2-d]pyrimidinone class can attenuate thermal and mechanical allodynia induced by neuropathy . This suggests that the compound could be developed into a medication that helps manage pain, particularly in conditions associated with chronic pain.

Antitumor Activity

Another significant application is in the field of oncology . The compound’s derivatives have been found to inhibit the proliferation of various human cancer cell lines, including A459 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer) . This points towards its potential use in developing new anticancer therapies.

Drug Discovery

The unique structure of this compound offers potential in drug discovery , especially targeting diseases related to inflammation and cancer . Its ability to interact with biological targets can be harnessed to create novel treatments for these conditions.

Bioisostere in Medicinal Chemistry

In medicinal chemistry, the concept of bioisosterism is used to improve the biological properties of a lead compound. The benzofuro[3,2-d]pyrimidinone core can serve as a bioisostere, potentially leading to compounds with enhanced analgesic or antitumor properties .

BET Bromodomain Inhibition

Although not directly related to the compound , similar structures have been explored for their role in BET bromodomain inhibition . This suggests that the compound could be modified to target epigenetic regulators involved in gene expression, which is relevant in various diseases including cancer.

Pharmacokinetics and Drug Metabolism

The compound’s structure could be elaborated upon to develop new molecules with excellent potency and drug metabolism and pharmacokinetics (DMPK) properties . This is crucial for the success of a drug as it affects its absorption, distribution, metabolism, and excretion (ADME).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with critical asparagine residues, improving potency

Mode of Action

The exact mode of action of this compound is currently unknown. It’s suggested that the compound may develop a bidentate interaction with its target, which could result in improved potency . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have shown significant inhibitory activity, suggesting that they may affect pathways related to cell proliferation .

Pharmacokinetics

Result of Action

Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have significant biological activity.

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c1-21-15(24)10-22-16-13-4-2-3-5-14(13)27-17(16)18(25)23(19(22)26)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHBBUXPEQWKPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)